![molecular formula C13H15N5 B043411 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 132898-07-8](/img/structure/B43411.png)
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of imidazoquinoxalines, including derivatives similar to 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline, involves complex organic reactions. A notable method involves the solid-phase synthesis of tetrahydroimidazoquinoxalinones, which demonstrates the versatility and adaptability of synthetic strategies to produce a wide range of compounds within this family (Mazurov, 2000). Additionally, the synthesis from aminoquinoxaline precursors highlights the steps towards achieving functionalized imidazoquinoxalines with potent mutagenic activities (Kasai et al., 1981).
Molecular Structure Analysis
The molecular structure of imidazoquinoxalines is characterized by a fused ring system that incorporates both imidazole and quinoxaline moieties. This structure is responsible for the unique chemical and physical properties of these compounds. The structural elucidation often involves NMR and mass spectroscopy, providing insights into the arrangement of atoms and the presence of functional groups critical for biological activity.
Chemical Reactions and Properties
Imidazoquinoxalines undergo various chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, allowing for the synthesis of a wide array of derivatives with diverse biological activities. These reactions are pivotal for modifying the core structure to enhance its properties or to tailor it for specific applications (Parra et al., 2001).
Scientific Research Applications
It was found that 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is active in the Ames test, demonstrating mutagenicity, although its mutagenic potential is significantly lower than related compounds like IQ, MeIQ, and MeIQx (Grivas & Jägerstad, 1984).
Studies on heterocyclic amines (HAs) like 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline have shown that they can cause DNA strand breaks, upregulation of TP53 and its downstream genes, and cell-cycle arrest. This potentially allows cells to repair damage or eliminate them through apoptosis (Pezdirc, Žegura, & Filipič, 2013).
Research has also focused on the metabolic pathways of these heterocyclic amines in organisms. For instance, studies have identified various metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (a related compound) in rat bile, none of which were found to be mutagenic to Salmonella typhimurium (Turesky et al., 1988).
Another aspect of research has been the development of analytical methods for detecting these compounds in food. For example, a gas chromatography-negative ion mass spectrometric assay has been developed for accurately measuring carcinogens like 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline in food (Murray, Lynch, Knize, & Gooderham, 1993).
The compound's relevance in pharmacology is also evident in studies like the design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors, highlighting the importance of structural features such as a methyl amino group for their inhibitory properties (Deleuze-Masquéfa et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPPHKNJUOYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157840 | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline | |
CAS RN |
132898-07-8 | |
Record name | 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132898-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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